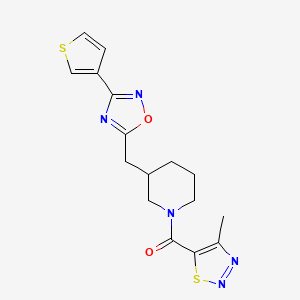
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel hybrid structure that combines thiadiazole and oxadiazole moieties. This structural combination is of significant interest due to the pharmacological potential exhibited by both classes of compounds. The biological activities associated with thiadiazole and oxadiazole derivatives include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
Structural Overview
The compound consists of:
- Thiadiazole moiety : Known for its diverse biological activities.
- Oxadiazole moiety : Often linked to potent anticancer and antimicrobial effects.
- Piperidine ring : A common pharmacophore that enhances biological activity through various interactions.
Antimicrobial Activity
Thiadiazole and oxadiazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis . The binding interactions between these compounds and bacterial enzymes are crucial for their efficacy.
Anticancer Activity
Research has shown that derivatives of thiadiazoles and oxadiazoles can inhibit cancer cell proliferation. For instance, several 1,2,4-oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines such as HeLa and HT-29 . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented through various preclinical studies. For example, compounds with similar scaffolds have shown significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications on the thiadiazole or oxadiazole rings can enhance potency. For instance:
- Substitution at specific positions : Electron-donating groups generally increase activity.
- Hybridization : Combining different moieties can lead to synergistic effects.
Case Study 1: Anticancer Activity
A study on a series of oxadiazole-thiadiazole hybrids revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells. The most active compound exhibited an IC50 value of 0.5 µM, significantly lower than the standard drug doxorubicin .
Case Study 2: Anticonvulsant Activity
In a recent investigation involving MES models, a derivative of 4-methylthiadiazole showed an impressive protective effect at doses as low as 30 mg/kg. This compound was noted for its minimal toxicity profile compared to traditional antiepileptic drugs .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Model/Assay |
|---|---|---|---|
| Anticancer | Compound A | 0.5 | HeLa Cells |
| Antimicrobial | Compound B | 2.0 | M. tuberculosis |
| Anticonvulsant | Compound C | 30 mg/kg | MES Model |
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-10-14(25-20-18-10)16(22)21-5-2-3-11(8-21)7-13-17-15(19-23-13)12-4-6-24-9-12/h4,6,9,11H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMZRWMRYKUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














